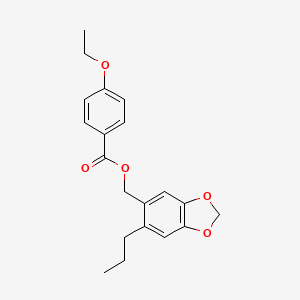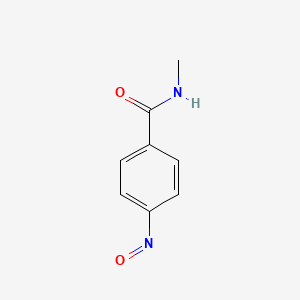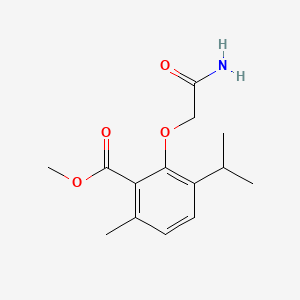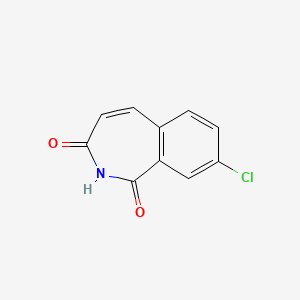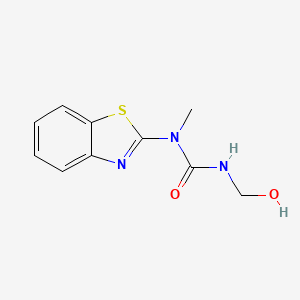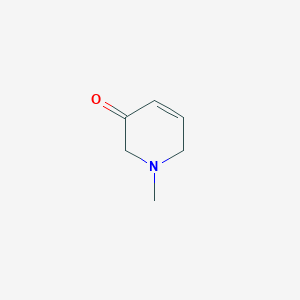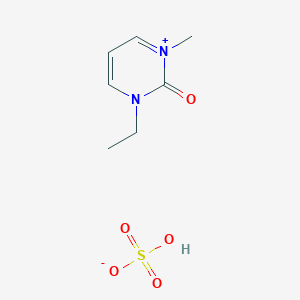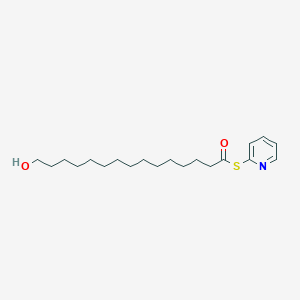![molecular formula C8H6O2 B14642934 Bicyclo[4.2.0]octa-3,7-diene-2,5-dione CAS No. 54251-47-7](/img/structure/B14642934.png)
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[420]octa-3,7-diene-2,5-dione is a unique organic compound characterized by its bicyclic structure, which includes two fused rings
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione can be synthesized through a series of reactions. One common method involves a Diels-Alder reaction with butadiene, followed by bromination with N-bromosuccinimide (NBS) and subsequent dehydrobromination with triethylamine . Another method involves the use of a rhodium (I) complex as a catalyst, which facilitates the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反应分析
Types of Reactions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for bromination and triethylamine for dehydrobromination . The compound can also undergo thermal rearrangement at high temperatures (e.g., 500°C) to form different products .
Major Products Formed
One notable product formed from the thermal rearrangement of this compound is 5-hydroxyacenaphthenone . Other products depend on the specific reactions and conditions applied.
科学研究应用
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione has several scientific research applications:
作用机制
The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione involves its ability to undergo various chemical transformations. For example, the Diels-Alder reaction with butadiene forms a bicyclic structure, which can then be modified through bromination and dehydrobromination . The compound’s reactivity is influenced by its strained bicyclic structure, which makes it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds are similar in structure but differ in the position and type of substituents.
2,5-Bis(dicyanomethylene)bicyclo[4.2.0]octa-3,7-diene: This compound undergoes thermal rearrangement to form different products and has applications as an electron acceptor.
Uniqueness
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione is unique due to its specific bicyclic structure and the variety of reactions it can undergo. Its ability to form different products through thermal rearrangement and its applications in various fields make it a valuable compound in scientific research.
属性
CAS 编号 |
54251-47-7 |
|---|---|
分子式 |
C8H6O2 |
分子量 |
134.13 g/mol |
IUPAC 名称 |
bicyclo[4.2.0]octa-3,7-diene-2,5-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H |
InChI 键 |
ZWSJOIUWKUSEAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C1C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



